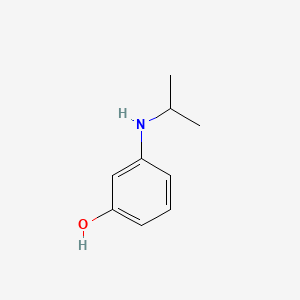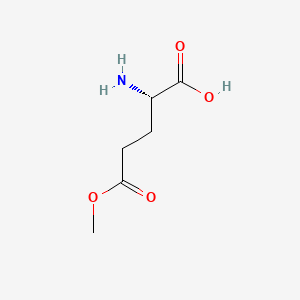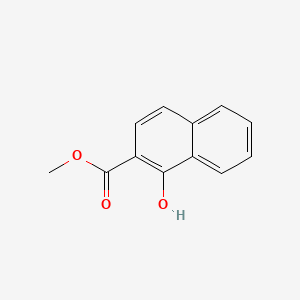
m-(Isopropylamino)phenol
Vue d'ensemble
Description
m-(Isopropylamino)phenol: is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with an isopropylamino group at the meta position
Mécanisme D'action
Target of Action
m-(Isopropylamino)phenol, also known as 3-(propan-2-ylamino)phenol, is a phenolic compound . Phenolic compounds are known to be active against a wide range of micro-organisms including some fungi and viruses . .
Mode of Action
Phenolic compounds, in general, are known for their antiseptic and disinfectant properties . They interact with proteins and enzymes in the target organisms, disrupting their function and leading to cell death .
Biochemical Pathways
Phenolic compounds are the derivatives of secondary metabolism of plants . They are mainly divided into two subgroups, flavonoids and non-flavonoids . The biosynthesis of phenolic compounds involves the shikimate pathway . .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .
Result of Action
Phenolic compounds are known for their antiseptic and disinfectant properties . They can disrupt the function of proteins and enzymes in the target organisms, leading to cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing m-(Isopropylamino)phenol involves the nucleophilic aromatic substitution of a suitable precursor, such as m-nitrophenol, with isopropylamine under basic conditions.
Reductive Amination: Another method involves the reductive amination of m-hydroxybenzaldehyde with isopropylamine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: m-(Isopropylamino)phenol can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
m-(Isopropylamino)phenol has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Phenol: The parent compound, phenol, has a hydroxyl group attached to a benzene ring.
p-(Isopropylamino)phenol: This isomer has the isopropylamino group at the para position, which can lead to different reactivity and properties compared to the meta isomer.
o-(Isopropylamino)phenol: This isomer has the isopropylamino group at the ortho position, which also affects its chemical behavior and applications.
Uniqueness: The meta position allows for distinct interactions with other molecules and can lead to different biological and chemical properties compared to its ortho and para isomers .
Propriétés
IUPAC Name |
3-(propan-2-ylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZDFBTZXYTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178034 | |
| Record name | m-(Isopropylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23478-16-2 | |
| Record name | 3-[(1-Methylethyl)amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23478-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-(Isopropylamino)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023478162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-(Isopropylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(isopropylamino)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















